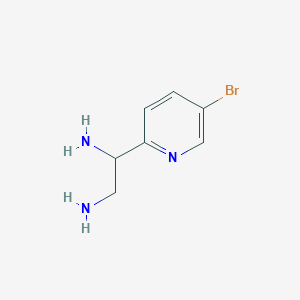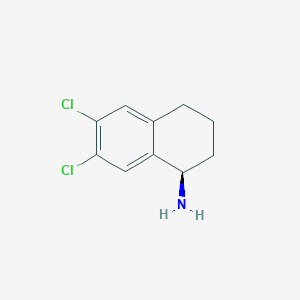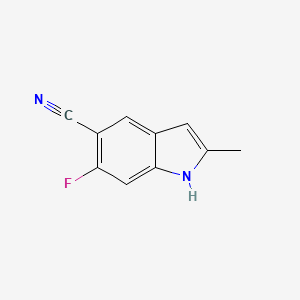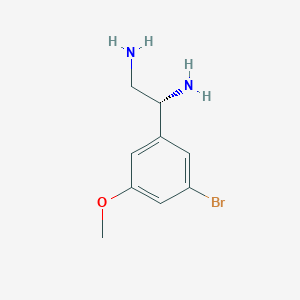
(1R)-1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine is a chiral organic compound that features a cyclopentyloxy group attached to a phenyl ring, which is further connected to a methoxyethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine typically involves the following steps:
Formation of the Cyclopentyloxyphenyl Intermediate: This can be achieved by reacting 4-bromophenol with cyclopentanol in the presence of a base such as potassium carbonate and a phase transfer catalyst.
Introduction of the Methoxyethylamine Group: The intermediate is then reacted with ®-2-chloro-1-methoxyethane in the presence of a suitable base like sodium hydride to introduce the methoxyethylamine group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethylamine moiety.
Reduction: Reduction reactions can be performed on the phenyl ring or the methoxyethylamine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Products may include aldehydes or carboxylic acids.
Reduction: Products may include alcohols or amines.
Substitution: Products may include halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.
Medicine
Drug Development: It may serve as a lead compound for the development of new pharmaceuticals.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1R)-1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(4-Methoxyphenyl)-2-methoxyethylamine
- (1R)-1-(4-Cyclopentyloxyphenyl)-2-ethoxyethylamine
Uniqueness
(1R)-1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine is unique due to the presence of the cyclopentyloxy group, which can impart distinct steric and electronic properties compared to similar compounds. This can influence its reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
(1R)-1-(4-cyclopentyloxyphenyl)-2-methoxyethanamine |
InChI |
InChI=1S/C14H21NO2/c1-16-10-14(15)11-6-8-13(9-7-11)17-12-4-2-3-5-12/h6-9,12,14H,2-5,10,15H2,1H3/t14-/m0/s1 |
InChI Key |
CIKYJZRUAPGXPM-AWEZNQCLSA-N |
Isomeric SMILES |
COC[C@@H](C1=CC=C(C=C1)OC2CCCC2)N |
Canonical SMILES |
COCC(C1=CC=C(C=C1)OC2CCCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


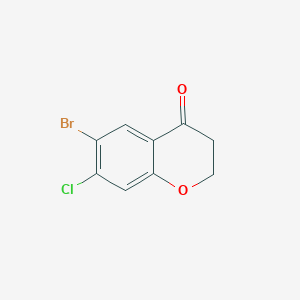
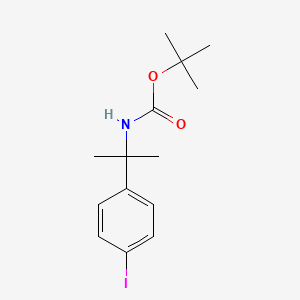
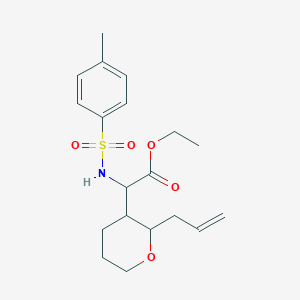




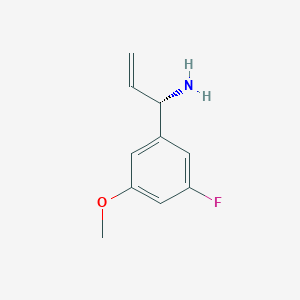
![1,3,3-Trimethyl-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one](/img/structure/B13034547.png)
